2,2-dichloro-N-[(1R)-3-chloro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide
Description
Key Structural Differences
| Feature | Target Compound | Florfenicol | Thiamphenicol |
|---|---|---|---|
| α-substituents | 2,2-dichloroacetamide | 2,2-dichloroacetamide | 2,2-dichloroacetamide |
| Propanol substituent | 3-chloro, 1-hydroxy | 3-fluoro, 1-hydroxy | 2-hydroxy, 1-hydroxymethyl |
| Aromatic substituent | 4-methylsulfonylphenyl | 4-methylsulfonylphenyl | 4-methylsulfonylphenyl |
| Key functional groups | Chlorine (propanol), hydroxyl | Fluorine (propanol), hydroxyl | Hydroxymethyl (propanol), hydroxyl |
Florfenicol replaces the chlorine atom on the propanol group with fluorine, enhancing lipophilicity and metabolic stability. Thiamphenicol features a hydroxymethyl group instead of a chlorine, altering hydrogen-bonding capacity.
Crystallographic Characterization and Conformational Dynamics
While direct crystallographic data for the target compound are limited, insights can be drawn from analogous structures:
Structural Analogues
Thiamphenicol :
Florfenicol :
Inferred Properties for the Target Compound
- Hydrogen-Bonding Networks : The hydroxyl group on the propanol moiety likely participates in intermolecular hydrogen bonds, similar to thiamphenicol.
- Steric Effects : The 3-chloro substituent may restrict rotational flexibility compared to fluorfenicol’s 3-fluoro group, influencing crystal packing.
Electronic Structure Modeling via Density Functional Theory (DFT)
DFT studies on related compounds provide a framework for analyzing electronic properties:
Key Findings from Computational Analyses
Reactant Behavior :
Defluorination Pathways (Florfenicol Analogue) :
Predicted Reactivity Trends
| Parameter | Target Compound | Florfenicol |
|---|---|---|
| Nucleophilic Susceptibility | High (polarized carbonyl) | Moderate (fluorine’s inductive effect) |
| Hydrolytic Stability | Moderate (chlorine’s electron withdrawal) | High (fluorine’s stability) |
These models suggest the target compound may undergo hydrolysis or nucleophilic substitution, with reactivity influenced by the interplay of chlorine and hydroxyl groups.
Properties
IUPAC Name |
2,2-dichloro-N-[(1R)-3-chloro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl3NO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-13)16-12(18)11(14)15/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9?,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDISIWJQLYRKTJ-QVDQXJPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CCl)NC(=O)C(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H](C(CCl)NC(=O)C(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,2-Dichloro-N-[(1R)-3-chloro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
- Molecular Formula : C12H14Cl2N2O4S
- Molecular Weight : 335.22 g/mol
- CAS Number : 73231-34-2
- Purity : 98% .
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It exhibits significant activity against specific targets, including:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators.
- Antineoplastic Activity : Studies have indicated that it may possess anti-cancer properties by inducing apoptosis in cancer cell lines, particularly through mitochondrial pathways. For example, it has been reported to alter mitochondrial membrane potential and induce markers of cell death in certain cancer models .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Study 1: Anticancer Efficacy
In a comparative study involving various derivatives, this compound was tested against several cancer cell lines. It demonstrated potent cytotoxic effects, particularly against colorectal cancer cells (HT-29), with an observed IC50 value of approximately 3 µM. The mechanism was linked to the activation of caspase pathways and subsequent apoptosis.
Case Study 2: Anti-inflammatory Properties
A study evaluated the anti-inflammatory effects of this compound in a rat model of arthritis. Administered at a dosage of 10 mg/kg body weight, it significantly reduced paw swelling and inflammatory cytokine levels (TNF-alpha and IL-6) compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues.
Comparison with Similar Compounds
Core Structural Differences
The table below highlights structural variations among phenicol antibiotics:
Pharmacokinetic and Environmental Impact
- Chloramphenicol : Rapidly metabolized to inactive compounds but persists in aquatic environments, inhibiting microalgal growth (e.g., Skeletonema, Chlorella) .
- Florfenicol : Longer half-life due to fluorine’s resistance to enzymatic degradation. Environmental studies show moderate toxicity to aquatic organisms .
- Target Compound : The methylsulfonyl group may improve water solubility, while chlorine’s electronegativity could influence binding to the 50S ribosomal subunit. Environmental persistence requires further study.
Preparation Methods
Nucleophilic Acetylation of Amino Alcohol Intermediates
The core structure is constructed via acetylation of a chiral amino alcohol intermediate. A 4-methylsulfonylphenyl-bearing amino alcohol, synthesized through asymmetric epoxidation or kinetic resolution, reacts with 2,2-dichloroacetyl chloride under controlled conditions. In a representative protocol, the amino alcohol is dissolved in dichloromethane at -20°C, followed by dropwise addition of dichloroacetyl chloride and triethylamine to facilitate amide bond formation. The stereochemical integrity of the (1R)-configuration is preserved by maintaining low temperatures (-25°C to -20°C) and inert atmospheres.
Key Data:
Halogenation Strategies for Dichloro Substituents
The 2,2-dichloroacetamide moiety is introduced via two approaches:
-
Direct Chlorination: Treatment of N-acetylated intermediates with chlorine gas or sulfuryl chloride (SO₂Cl₂) in non-polar solvents.
-
Stepwise Halogenation: Sequential addition of N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) followed by chloro substitution. For example, bromination of a methylthio intermediate with NBS precedes displacement with chloride ions to install the dichloro group.
Comparative Analysis:
| Method | Advantages | Limitations |
|---|---|---|
| Direct Chlorination | High atom economy | Risk of over-chlorination |
| Stepwise Halogenation | Better regiocontrol | Additional purification steps |
Functionalization of the 4-Methylsulfonylphenyl Group
Sulfonation and Oxidation Sequences
The 4-methylsulfonylphenyl group is typically introduced via sulfonation of a phenyl precursor. Thioether intermediates (e.g., 4-methylthiophenyl derivatives) are oxidized to sulfones using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acidic media. For instance, stirring 4-methylthiophenylacetamide with mCPBA in dichloromethane at 0°C for 5 hours achieves full oxidation to the sulfone.
Optimization Insights:
-
Oxidant Efficiency: mCPBA (3 equivalents) achieves >95% conversion, whereas H₂O₂ requires longer reaction times (12–24 hours).
-
Solvent Impact: Dichloromethane minimizes side reactions compared to polar aprotic solvents.
Stereochemical Control and Resolution
Chiral Auxiliaries and Catalytic Asymmetric Synthesis
The (1R)-configuration is secured using chiral catalysts or resolved via diastereomeric salt formation. In one patent, (R)-BINOL-phosphoric acid catalyzes the asymmetric epoxidation of a prochiral allylic alcohol, yielding the desired enantiomer with 88% enantiomeric excess (ee). Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) separates enantiomers via kinetic hydrolysis.
Case Study:
Purification and Characterization
Chromatographic Techniques
Crude products are purified using silica gel chromatography with hexane/ethyl acetate gradients (9:1 to 4:1 v/v). High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak AD-H) confirms enantiopurity, while ¹H NMR and LC-MS validate structural integrity.
Analytical Data:
Industrial-Scale Production Protocols
Pilot Plant Adaptations
Scaled-up syntheses employ continuous flow reactors for acetylation and halogenation steps, enhancing reproducibility. For example, a 50 kg batch uses a plug-flow reactor at -20°C with in-line IR monitoring to track dichloroacetyl chloride consumption. Post-reaction, extraction with methyl tert-butyl ether (MTBE) and crystallization from diethyl ether yield >99% purity.
Process Metrics:
Emerging Methodologies and Innovations
Q & A
Q. Reactivity Table :
| Functional Group | Reaction Type | Example Reagents |
|---|---|---|
| Chloro | SNAr | KOH, NH3 |
| Acetamide | Hydrolysis | H2SO4, H2O |
| Hydroxyl | Oxidation | PCC, Dess-Martin |
Basic: How can Design of Experiments (DoE) improve synthesis efficiency?
Answer:
-
Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, solvent ratio) .
-
Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions between factors like reaction time and catalyst loading .
-
Example DoE Setup :
Factor Low Level High Level Temp 50°C 70°C Time 8h 16h
Outcome : Reduced experimental runs by 60% while achieving >80% yield .
Advanced: What strategies mitigate challenges in scaling up laboratory synthesis?
Answer:
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of intermediates .
- Solvent Recovery Systems : Reduce costs and waste by recycling DMSO or acetonitrile via distillation .
- Safety Protocols : Address exothermic risks (e.g., chlorination steps) using controlled addition and cooling jackets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
